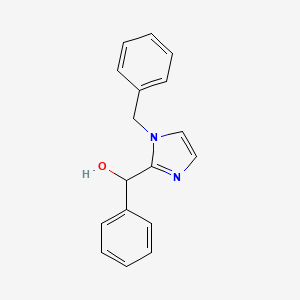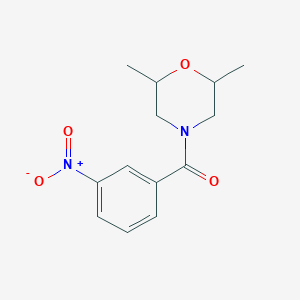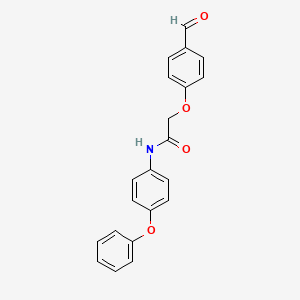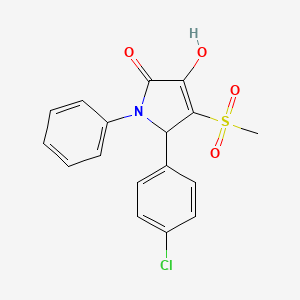
1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)prolinamide, also known as DMPA, is a proline-based chiral auxiliary that has been widely used in organic synthesis. DMPA has a unique structure that allows it to act as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)prolinamide is based on its ability to form a stable complex with the substrate. The proline moiety of this compound acts as a Lewis base, while the amide group acts as a hydrogen bond donor. This allows this compound to catalyze reactions by stabilizing the transition state and lowering the activation energy.
Biochemical and Physiological Effects:
There are no known biochemical or physiological effects of this compound, as it is primarily used as a catalyst in organic synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)prolinamide as a chiral auxiliary is its high enantioselectivity. This compound has been shown to catalyze reactions with high stereoselectivity, making it a useful tool in the synthesis of chiral compounds. However, one limitation of using this compound is its relatively high cost compared to other chiral auxiliaries.
Direcciones Futuras
There are several future directions for the use of 1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)prolinamide in organic synthesis. One potential application is in the synthesis of new pharmaceutical compounds. This compound could be used to synthesize chiral intermediates that could then be used in the production of new drugs. Another potential application is in the development of new catalysts based on the structure of this compound. By modifying the structure of this compound, it may be possible to create new catalysts with improved properties. Finally, this compound could be used in the synthesis of new materials, such as chiral polymers and liquid crystals.
Métodos De Síntesis
1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)prolinamide can be synthesized by reacting 4-methylbenzoyl chloride with (S)-proline in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield this compound.
Aplicaciones Científicas De Investigación
1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)prolinamide has been widely used as a chiral auxiliary in organic synthesis. It has been shown to be an effective catalyst in various reactions, including aldol reactions, Michael additions, and Mannich reactions. This compound has also been used in the synthesis of various natural products, such as alkaloids and terpenoids.
Propiedades
IUPAC Name |
1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-12-7-9-13(10-8-12)18-15(20)14-6-5-11-19(14)16(21)17(2,3)4/h7-10,14H,5-6,11H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQVEAVBEQYAIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCCN2C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-({[3-(dimethylamino)-2,2-dimethylpropyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5116123.png)

![N~2~-(4-fluorophenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5116138.png)
![2-(4-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B5116146.png)



![2-(3-{[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B5116175.png)
![(1,3-benzodioxol-5-ylmethyl)(2-methoxydibenzo[b,d]furan-3-yl)amine](/img/structure/B5116183.png)
![N-[3-(aminocarbonyl)phenyl]-3-ethoxybenzamide](/img/structure/B5116186.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B5116192.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-[4-(2-phenylvinyl)phenyl]acetamide](/img/structure/B5116206.png)

![N-(2,4-difluorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5116215.png)
